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molecular formula C6H4F3IN2O B8796761 5-Iodo-4-(2,2,2-trifluoroethoxy)pyrimidine

5-Iodo-4-(2,2,2-trifluoroethoxy)pyrimidine

Cat. No. B8796761
M. Wt: 304.01 g/mol
InChI Key: STFZZISJMNBQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242967B2

Procedure details

To a solution of 2,2,2-trifluoroethanol (0.672 mL, 9.36 mmol) in THF (18.08 mL) was added, portion wise, at 0° C., NaH (0.424 g, 10.61 mmol). The reaction mixture was stirred at 0° C. for 30 min. Then 4-chloro-5-iodopyrimidine (1.5 g, 6.24 mmol) was added and the reaction mixture was refluxed for about 1 hr. The reaction mixture was allowed to cool to room temperature, then a saturated aqueous solution of NH4Cl was added. The mixture was diluted with EtOAc and the layers were separated. The aqueous phase was extracted with EtOAc (2×). The combined organics were washed with brine (1×), dried over Na2SO4, filtered, and concentrated in vacuo to afford the title compound as a yellow solid. ESI MS (M+H)+=304.7.
Quantity
0.672 mL
Type
reactant
Reaction Step One
Name
Quantity
18.08 mL
Type
solvent
Reaction Step One
Name
Quantity
0.424 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[CH2:3][OH:4].[H-].[Na+].Cl[C:10]1[C:15]([I:16])=[CH:14][N:13]=[CH:12][N:11]=1.[NH4+].[Cl-]>C1COCC1.CCOC(C)=O>[I:16][C:15]1[C:10]([O:4][CH2:3][C:2]([F:6])([F:5])[F:1])=[N:11][CH:12]=[N:13][CH:14]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.672 mL
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
18.08 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.424 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
1.5 g
Type
reactant
Smiles
ClC1=NC=NC=C1I
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for about 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with EtOAc (2×)
WASH
Type
WASH
Details
The combined organics were washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC=1C(=NC=NC1)OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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